Stereochemical Comparison: (3aS,6aR) Target Compound vs. (3aR,6aS) Biotin Impurity 1 – Enantiomeric Purity and Synthetic Provenance
The target compound (28092-52-6) is produced via stereoselective synthesis from L-cysteine or via cinchona alkaloid-mediated desymmetrization, yielding the (3aS,6aR) configuration exclusively, whereas Biotin Impurity 1 (171232-73-8) is the (3aR,6aS) enantiomer derived from the undesired isomer in biotin synthesis [1]. In the patent literature, the (3aS,6aR)-thiolactone is obtained in 87% isolated yield from the (3aS,6aR)-lactone precursor and constitutes the sole precursor to pharmacopoeial (+)-biotin, while the (3aR,6aS) isomer is a process reject [2]. Commercially, both compounds are supplied at ≥95% HPLC purity; however, the target (3aS,6aR) compound is the only one that matches the stereochemistry of the European Pharmacopoeia (Ph. Eur. Monograph 1073) related-substances test reference standard [3].
| Evidence Dimension | Stereochemical configuration (absolute stereochemistry at C3a/C6a) |
|---|---|
| Target Compound Data | (3aS,6aR) – the (+)-biotin precursor configuration; supplied at ≥95% HPLC purity |
| Comparator Or Baseline | Biotin Impurity 1 (CAS 171232-73-8): (3aR,6aS) – the enantiomeric configuration; also supplied at ≥95% HPLC purity |
| Quantified Difference | Opposite absolute configuration at both chiral centers; differential HPLC retention under Ph. Eur. conditions (exact RRT values not publicly listed for this specific impurity pair but confirmed distinct by multiple vendors); differential optical rotation (target: positive; comparator: negative) |
| Conditions | Stereochemistry established by X-ray crystallography of intermediates, ¹H/¹³C NMR, and correlation to (+)-biotin via debenzylation; commercial purity verified by reverse-phase HPLC at 210 nm (C18, acetonitrile/0.05% TFA) |
Why This Matters
Selecting the correct stereoisomer is mandatory for regulatory-compliant analytical method validation; use of the (3aR,6aS) enantiomer as a reference standard would generate incorrect relative retention time assignments and invalidate the Ph. Eur. system suitability test for biotin related substances.
- [1] US Patent US5162540, "Process for the production of (+) biotin," Merck & Co., 1992 (describes stereochemical differentiation of (3aS,6aR) vs. (3aR,6aS) intermediates). View Source
- [2] HETEROCYCLES, vol. 94, no. 7, pp. 1327–1345, 2017 (reports 87% yield for (3aS,6aR)-thiolactone from thiolactonization step). View Source
- [3] Phenomenex, "Biotin and Related Substances: Ph. Eur. Monograph 1073 – Technical Note," 2022. View Source
